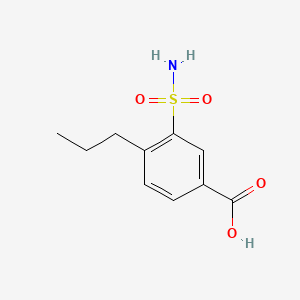

4-Propyl-3-sulfamoylbenzoicacid

Description

Based on its name, this compound consists of a benzoic acid backbone substituted with a propyl group at position 4 and a sulfamoyl group (-SO₂NH₂) at position 3.

Properties

Molecular Formula |

C10H13NO4S |

|---|---|

Molecular Weight |

243.28 g/mol |

IUPAC Name |

4-propyl-3-sulfamoylbenzoic acid |

InChI |

InChI=1S/C10H13NO4S/c1-2-3-7-4-5-8(10(12)13)6-9(7)16(11,14)15/h4-6H,2-3H2,1H3,(H,12,13)(H2,11,14,15) |

InChI Key |

SXWROIXKZIWJAF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4-propylbenzoic acid with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then treated with ammonia to yield the sulfamoyl derivative .

Industrial Production Methods

Industrial production of 4-Propyl-3-sulfamoylbenzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Propyl-3-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfamoyl group to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-Propyl-3-sulfamoylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating certain diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Propyl-3-sulfamoylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights compounds with partial structural overlap, enabling indirect comparisons:

4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic Acid

- Structure : Features a benzoic acid core with a chlorine atom at position 4 and a pyridinylsulfamoyl group (-SO₂NH-pyridin-2-yl) at position 3.

- Molecular Formula: C₁₂H₉ClN₂O₄S (vs. inferred C₁₀H₁₃NO₄S for 4-Propyl-3-sulfamoylbenzoic acid).

- Molecular Weight : 312.73 g/mol (vs. ~243.28 g/mol for the target compound).

- Key Differences :

- Substituents : The chlorine and pyridinyl groups in the analog may enhance electrophilicity and hydrogen-bonding capacity compared to the propyl group in the target compound.

- Bioactivity : Pyridinylsulfamoyl groups are often associated with kinase inhibition or antimicrobial activity, whereas propyl groups may influence lipophilicity and membrane permeability.

N-(4-Propylcyclohexyl)-3-(trifluoromethoxy)aniline

- Structure : Aniline derivative with a trifluoromethoxy group and a 4-propylcyclohexyl substituent.

- Relevance : The propyl group here is part of a cyclohexyl ring, differing from the linear propyl chain in the target compound.

- Impact : Cyclohexyl-propyl groups increase steric bulk and may reduce solubility, whereas a linear propyl chain on a benzoic acid could enhance metabolic stability.

2-(4-Chloro-2-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide

- Structure: Acetamide with chloro-methylphenoxy and dimethylphenyl groups.

- Comparison : Unlike the sulfamoyl group in the target compound, the acetamide moiety here may confer different hydrogen-bonding and target-binding profiles.

Data Table: Structural and Molecular Comparisons

*Inferred data due to lack of direct evidence.

Research Findings and Limitations

- Sulfamoyl Group Impact : Sulfamoyl-containing compounds (e.g., 4-chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid) often exhibit enhanced binding to enzymes like carbonic anhydrases or proteases due to the -SO₂NH₂ moiety’s polarity and hydrogen-bonding capacity .

- Evidence Gaps: No direct pharmacological or toxicological data for 4-Propyl-3-sulfamoylbenzoic acid are available in the provided sources.

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for 4-Propyl-3-sulfamoylbenzoic acid?

- Answer : The compound contains a benzoic acid backbone substituted with a propyl group at the 4-position and a sulfamoyl group at the 3-position. Key characterization methods include:

- NMR : H and C NMR to confirm substituent positions (e.g., propyl chain integration and sulfamoyl group resonance) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular formula (e.g., CHNOS) and fragmentation patterns.

- FT-IR : Identification of functional groups (e.g., -COOH stretching at ~2500-3300 cm, sulfonamide S=O at ~1150-1350 cm) .

Q. What synthetic routes are commonly employed for preparing 4-Propyl-3-sulfamoylbenzoic acid?

- Answer : A typical route involves:

- Friedel-Crafts Acylation : To introduce the propyl group via alkylation of benzoic acid derivatives .

- Sulfamoylation : Reaction with sulfamoyl chloride (ClSONH) under controlled pH to avoid over-substitution.

- Purification : Column chromatography or recrystallization to isolate the product. Optimize reaction conditions (e.g., solvent, catalyst) to improve yield .

Q. What analytical techniques are recommended for assessing purity in research-grade samples?

- Answer : Use a combination of:

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities. Reference standards (e.g., USP/EP-grade benzoic acid derivatives) ensure accuracy .

- Elemental Analysis : Confirm C, H, N, S percentages within ±0.3% of theoretical values.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvents .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 4-Propyl-3-sulfamoylbenzoic acid to minimize by-products like sulfonated isomers?

- Answer :

- Regioselective Control : Use directing groups (e.g., nitro or methyl) during sulfamoylation to favor substitution at the 3-position.

- Catalytic Systems : Employ Lewis acids (e.g., AlCl) to enhance selectivity, as demonstrated in analogous benzoic acid syntheses .

- Reaction Monitoring : In-situ FT-IR or LC-MS to track intermediate formation and adjust reaction time/temperature .

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism) of this compound?

- Answer :

- Standardized Assays : Replicate studies under identical conditions (e.g., pH, temperature, cell lines) to isolate variables.

- Impurity Profiling : Characterize batches using HPLC-MS to rule out confounding effects from trace isomers (e.g., 2-sulfamoyl derivatives) .

- Mechanistic Studies : Use knock-out models or isotopic labeling to confirm target engagement .

Q. How should researchers design stability studies for 4-Propyl-3-sulfamoylbenzoic acid under varying storage conditions?

- Answer :

- Forced Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways.

- Kinetic Analysis : Monitor hydrolysis of the sulfamoyl group via pH-dependent stability assays.

- Storage Recommendations : Use inert atmospheres (N) and desiccants for long-term stability, as sulfonamides are prone to moisture-induced decomposition .

Data Analysis & Contradiction Management

Q. What statistical approaches are suitable for reconciling conflicting solubility data across studies?

- Answer :

- Meta-Analysis : Pool data from multiple studies, adjusting for variables like solvent polarity and measurement techniques (e.g., shake-flask vs. HPLC).

- QSAR Modeling : Correlate solubility with molecular descriptors (e.g., logP, polar surface area) to identify outliers .

- Error Propagation Analysis : Quantify uncertainties in measurement protocols to assess data reliability .

Q. How can computational methods predict the reactivity of 4-Propyl-3-sulfamoylbenzoic acid in novel synthetic pathways?

- Answer :

- DFT Calculations : Simulate transition states for sulfamoyl group reactions (e.g., nucleophilic substitution) to predict regioselectivity.

- Molecular Dynamics : Model solvent effects on reaction kinetics using software like Gaussian or ORCA.

- Machine Learning : Train models on existing benzoic acid derivative datasets to forecast yields/conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.